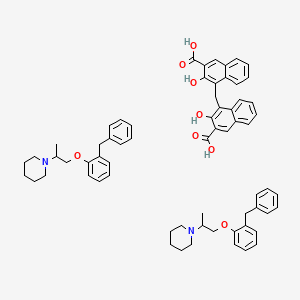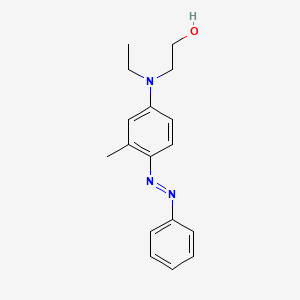
Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol typically involves the diazotization of aniline derivatives followed by coupling with an appropriate nucleophile. One common method includes the reaction of N-ethyl-3-methylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to yield the desired azo compound. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.
科学研究应用
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
作用机制
The mechanism of action of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules. This interaction can result in changes in cellular processes and has potential implications for its use in therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-(N-ethyl-4-phenyldiazenylanilino)ethanol
- 2-(N-methyl-4-phenyldiazenylanilino)ethanol
- 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)propane
Uniqueness
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and overall behavior in various applications, making it distinct from other similar azo compounds.
属性
CAS 编号 |
68214-81-3 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC 名称 |
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol |
InChI |
InChI=1S/C17H21N3O/c1-3-20(11-12-21)16-9-10-17(14(2)13-16)19-18-15-7-5-4-6-8-15/h4-10,13,21H,3,11-12H2,1-2H3 |
InChI 键 |
WWWQBYPZQKGTLA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


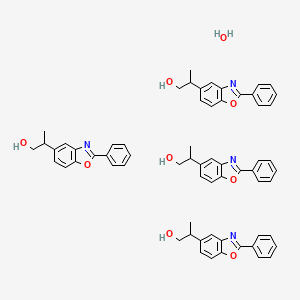

![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
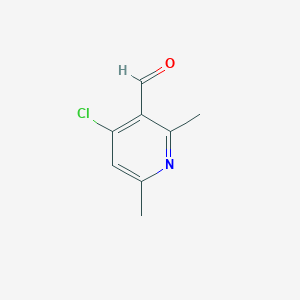
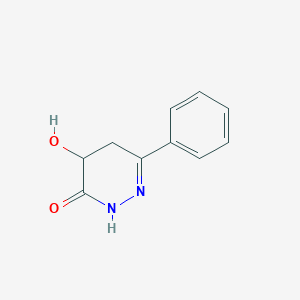
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)

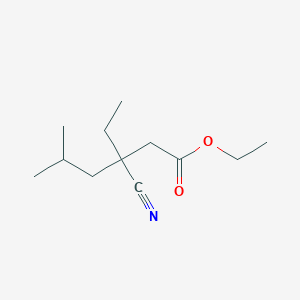
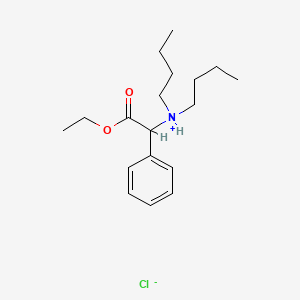
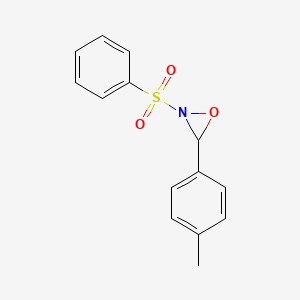
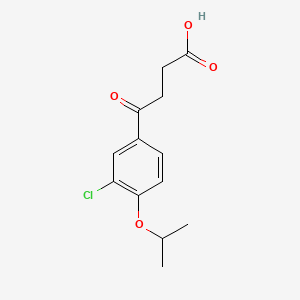
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
